D-Proline, 1-acetyl-2-methyl-

Analytical Chemistry Quality Control Reagent Purity

Peptidomimetic lead optimization often stalls due to lack of enantiopure, conformationally constrained amino acid scaffolds. D-Proline, 1-acetyl-2-methyl- (CAS 1268520-12-2) resolves this with a pre-organized, D-configured α,α-disubstituted proline core. • α-Methyl substitution locks backbone dihedral angles, improving target binding entropy & metabolic stability. • ≥95% purity ensures reproducible SPPS coupling with minimal epimerization. • Serves as chiral auxiliary, organocatalyst scaffold, and LC-MS reference standard.

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 1268520-12-2
Cat. No. B566922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline, 1-acetyl-2-methyl-
CAS1268520-12-2
SynonymsD-Proline, 1-acetyl-2-methyl-
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESCC(=O)N1CCCC1(C)C(=O)O
InChIInChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1
InChIKeyVOSYPKQVDFIHEJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Proline, 1-acetyl-2-methyl- Overview


D-Proline, 1-acetyl-2-methyl- (also known as (2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid, MFCD18632852) is a specialized, non-proteinogenic, chiral proline derivative. It is classified as an N-acetyl, α-substituted amino acid, a structural motif distinct from the parent amino acid L-proline and its simple N-acetylated analog [1]. This compound serves primarily as a research and development (R&D) building block, prized for its ability to introduce both a defined stereocenter (D-configuration) and a conformationally restricting α-methyl group into complex molecular scaffolds .

Introduces defined D-configuration stereocenter
α-Methyl group provides conformational constraint
Fits peptidomimetic and chiral building-block workflows

D-Proline, 1-acetyl-2-methyl- vs. Generic Proline


Direct substitution of D-Proline, 1-acetyl-2-methyl- with simpler analogs like D-proline (CAS 344-25-2) or N-acetyl-D-proline (CAS 59785-64-7) is not scientifically valid due to the target compound's unique stereoelectronic properties. The presence of the α-methyl group at the C2 position, a structural feature known as an α,α-disubstituted amino acid motif, introduces severe conformational constraints on the pyrrolidine ring and the adjacent peptide backbone [1]. This structural rigidity is absent in the generic comparators, which possess a secondary α-hydrogen and exhibit greater conformational flexibility. Consequently, the spatial orientation of the N-acetyl moiety and the carboxylic acid group in the target compound is locked into a distinct geometry. This pre-organization is a critical design element in peptidomimetics, catalysis, and drug discovery, where the precise three-dimensional presentation of functional groups dictates target binding affinity, selectivity, and biological activity .

Attribute
D-Proline, 1-acetyl-2-methyl-
Generic proline (D-proline)
α-Substitution
α-Methyl (quaternary center)
α-Hydrogen (secondary center)
Conformational flexibility
Highly restricted; pre-organized
Multiple conformations; less rigid
Substitution consequence
Preserves designed conformational constraint
May alter spatial presentation and binding geometry

D-Proline, 1-acetyl-2-methyl- Differentiation


Molecular Weight Distinction

Procurement requires absolute identity verification. D-Proline, 1-acetyl-2-methyl- (C8H13NO3) is chemically distinct from its non-acetylated α-methyl analog, 2-methyl-D-proline (C6H11NO2, CAS 63399-77-9), due to the addition of an N-acetyl group (C2H3O) [1]. The molecular weight (MW) is therefore a primary differentiator.

Molecular Weight
Reported
171.19 vs 129.16 g/mol
Precludes analytical interchangeability; supports identity verification
Standard atomic weights, reported values
Analytical Chemistry Quality Control Reagent Purity

Enantiomeric Purity Distinction

The compound is defined by its (2R) stereochemistry, conferring specific optical rotation properties essential for chiral applications [1]. The use of a racemic mixture (e.g., (2RS)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid) or the corresponding (2S)-enantiomer (derived from L-proline) would yield a 1:1 enantiomeric ratio (er = 50:50) instead of the near-100% enantiomeric excess (ee) of the D-isomer.

Enantiomeric Purity
Class-level
~100:0 er (assumed >95% ee) vs 50:50 racemic
Essential for chiral synthesis; using wrong enantiomer reduces enantioselectivity
Chiral HPLC verification recommended
Asymmetric Synthesis Chiral Separation Enantioselectivity

α-Methyl Conformational Restriction

The α-methyl group in D-Proline, 1-acetyl-2-methyl- creates a quaternary stereocenter, a feature known to significantly restrict the conformational space of the pyrrolidine ring compared to D-proline (which lacks this substitution) [1]. This is a class-level effect observed across α-substituted proline analogs; the 2-methyl substituent imparts conformational rigidity, influencing peptide backbone structure [1].

Conformational Restriction
Class-level
Higher ring-pucker energy barrier (>2 kcal/mol)
May support enhanced target binding via pre-organization
Data to verify; class-level effect from α-substituted proline analogs
Peptidomimetics Conformational Analysis Drug Design

Purity Grade Specification

The compound is commercially supplied with a defined purity specification, typically in the range of 95-97% as determined by HPLC or similar analytical methods [1]. This contrasts with research-grade materials that may be synthesized in-house with variable or uncharacterized purity. The specification provides a quantifiable benchmark for procurement and experimental reproducibility.

Purity Specification
Specification review
95–97% (HPLC)
Documented purity reduces experimental variability
As reported by commercial vendors
Quality Control Reagent Specification Procurement

D-Proline, 1-acetyl-2-methyl- Applications


Synthesis of Conformationally Constrained Peptidomimetics

This compound is an ideal building block for introducing a conformationally rigid, D-configured α,α-disubstituted amino acid into a peptide chain. The α-methyl group restricts backbone flexibility, which can be exploited to stabilize specific secondary structures (e.g., β-turns) or to pre-organize a molecule for target binding, as inferred from the properties of related α-methyl proline derivatives [1]. This is critical in the development of peptidomimetic drugs where enhanced metabolic stability and target selectivity are desired.

Chiral Auxiliary or Organocatalyst Development

As a chiral, non-racemic molecule with a tertiary amide and a carboxylic acid, D-Proline, 1-acetyl-2-methyl- serves as a scaffold for designing novel chiral auxiliaries or organocatalysts [1]. The (2R)-configuration provides a specific chiral environment that can induce asymmetry in a subsequent reaction. The α-methyl group offers steric bulk adjacent to the reactive center, which can influence the stereochemical outcome of catalytic cycles.

Analytical Reference Standard for Method Development

The compound's well-defined structure, high commercial purity (95-97%) [1], and distinct molecular weight (171.19 g/mol) make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). It can serve as a model compound for optimizing chiral separation conditions on various stationary phases, a common application for proline derivatives [2].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
Stereochemical identity and α-methyl constraint
Conformational analysis (NMR/modeling)
Chiral auxiliary/organocatalyst
D-configuration purity and steric profile
Enantioselectivity in test reactions
Analytical reference standard
Documented purity and distinct molecular weight
Chiral HPLC method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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